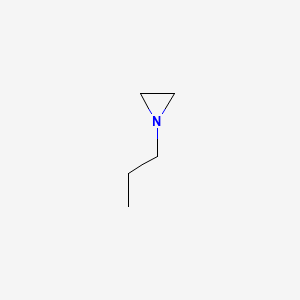

1-Propylaziridine

Description

Structure

3D Structure

Properties

CAS No. |

104549-74-8 |

|---|---|

Molecular Formula |

C5H11N |

Molecular Weight |

85.15 g/mol |

IUPAC Name |

1-propylaziridine |

InChI |

InChI=1S/C5H11N/c1-2-3-6-4-5-6/h2-5H2,1H3 |

InChI Key |

APKJRCRGAMSYHH-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Propylaziridine and Substituted N Alkylaziridines

Classical Approaches to Aziridine (B145994) Ring Formation

Traditional methods for constructing the aziridine ring have been well-established for decades and continue to be relevant in many synthetic applications. These approaches primarily involve intramolecular cyclization reactions and formal cycloadditions.

Intramolecular Cyclization of 2-Haloamines and 2-Amino Alcohols

One of the most fundamental and widely used methods for aziridine synthesis is the intramolecular cyclization of β-substituted amines. This strategy relies on the internal displacement of a leaving group by a nitrogen atom.

The cyclization of 2-haloamines is a classic example. In this reaction, a primary or secondary amine attacks an adjacent carbon bearing a halogen atom, leading to the formation of the aziridine ring. The reaction is typically promoted by a base to deprotonate the amine, increasing its nucleophilicity.

Similarly, 2-amino alcohols serve as readily available precursors for aziridine synthesis. The hydroxyl group is first converted into a good leaving group, often through tosylation or mesylation. Subsequent treatment with a base facilitates an intramolecular SN2 reaction, where the amino group displaces the leaving group to form the aziridine. arkat-usa.orgresearchgate.net A one-pot procedure for the synthesis of trans-N-alkylaziridine-2-carboxylates from 1,2-amino alcohol esters has been developed, involving treatment with methanesulfonyl chloride in the presence of a base, affording good to excellent yields with high trans-selectivity. researchgate.net Chiral amino alcohols can be converted to chiral aziridines through methods like the Wenker synthesis or the Mitsunobu reaction, followed by reaction with sodium bisulfite to produce chiral α-amino alkanesulfonic acids. researchgate.net

A notable development is a one-pot N-tosylation/O-tosylation/intramolecular SN2 displacement protocol starting from β-amino alcohols, which provides chiral nonracemic N-tosyl-2-alkyl aziridines in excellent yields, even on a multigram scale. arkat-usa.org This methodology can be extended to the synthesis of other N-alkyl substituted aziridines, such as N-benzyl-2-alkyl aziridines, by first performing an N-alkylation step before the cyclization. arkat-usa.org

Recent advancements have also demonstrated the ring expansion of 1,2-amino alcohols to form various amine heterocycles through a process enabled by proton-coupled electron transfer. nih.gov

Formal [2+1] Cycloaddition Reactions

Formal [2+1] cycloaddition reactions provide another powerful avenue for the synthesis of the aziridine ring. These methods involve the combination of a two-atom component (an alkene or an imine) with a single-atom component (a nitrene or a carbene).

The reaction of a nitrene with an alkene is a direct method for forming the aziridine ring. Nitrenes, which are neutral, electron-deficient nitrogen species, can be generated from various precursors, most commonly organic azides, through thermal or photochemical decomposition. ias.ac.in The addition of the nitrene to the carbon-carbon double bond of an alkene can proceed in a stereospecific manner, particularly with singlet nitrenes. ias.ac.in

However, the use of free nitrenes can be limited by side reactions such as C-H insertion. clockss.org To overcome this, metal-catalyzed nitrene transfer reactions have been developed. These methods often employ a transition metal complex to mediate the transfer of a nitrene equivalent from a reagent like a sulfonyliminoiodinane to an alkene. rsc.org This approach offers greater control and selectivity.

| Alkene | Nitrene Precursor | Catalyst | Product | Yield (%) | Reference |

| Styrene | PhI=NTs | Cu(I) | N-Tosyl-2-phenylaziridine | High | rsc.org |

| Propene | MeN3 (thermal) | None | 1-Methyl-2-methylaziridine | Moderate | ias.ac.in |

An alternative [2+1] cycloaddition strategy involves the reaction of a carbene or carbenoid with an imine. In this approach, the two-carbon unit of the aziridine ring is derived from the carbene, while the nitrogen and one carbon come from the imine. This method is particularly useful for the synthesis of aziridines with specific substitution patterns on the carbon atoms.

The generation of carbenes is often achieved from diazo compounds in the presence of a transition metal catalyst, such as those based on rhodium or copper. psu.edu These catalysts form metal-carbene intermediates that then react with the imine. The reaction can provide access to both cis- and trans-aziridines, although controlling the diastereoselectivity can be a challenge. psu.edu N-heterocyclic carbenes (NHCs) have also been employed as organocatalysts in Staudinger synthesis, which involves a [2+2] cycloaddition of a ketene (B1206846) and an imine. scirp.org

Nitrene Additions to Alkenes for Aziridine Synthesis

Modern Advancements in 1-Propylaziridine Synthesis

Contemporary research in aziridine synthesis has focused on developing more efficient, selective, and environmentally benign methods. Transition metal catalysis has played a pivotal role in these advancements.

Transition Metal-Catalyzed Strategies for N-Alkylaziridine Formation

Transition metal catalysis has revolutionized the synthesis of N-alkylaziridines, offering milder reaction conditions and improved control over selectivity compared to classical methods. nih.govsigmaaldrich.com These strategies often involve the activation of substrates under the influence of a metal catalyst, enabling transformations that are otherwise difficult to achieve.

Palladium-catalyzed reactions have been developed for the alkenylation of aziridines with alkenyl halides, and copper-catalyzed methods are used for alkenylation with alkenyl boronic acids. nih.govsigmaaldrich.com These reactions provide access to a wide variety of N-alkenyl aziridines. nih.govsigmaaldrich.com Nickel-catalyzed cross-coupling reactions have also been reported, for instance, between alkyl aziridines and organozinc reagents, representing a novel C-C bond-forming reaction. acs.org

Furthermore, palladium-catalyzed intramolecular cyclization of alkynes and imines presents a novel route to indole (B1671886) synthesis, which can be conceptually related to aziridination processes. organic-chemistry.org Palladium(0)-catalyzed domino cyclization of 2-alkynylaziridines with isocyanates through ring expansion has also been described. nih.gov

A noteworthy electrochemical approach allows for the transformation of unactivated alkenes into a metastable dicationic intermediate, which then reacts with primary amines to form N-alkyl aziridines. nih.gov This method decouples the oxidative alkene activation from the aziridination step, enabling the use of a broad range of oxidatively sensitive amines. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | Reference |

| Aziridine | Alkenyl halide | Palladium | N-Alkenylaziridine | Good | nih.govsigmaaldrich.com |

| Aziridine | Alkenyl boronic acid | Copper | N-Alkenylaziridine | Good | nih.govsigmaaldrich.com |

| Alkyl aziridine | Organozinc reagent | Nickel | Cross-coupled product | - | acs.org |

| Unactivated alkene | Primary amine | Electrochemical | N-Alkyl aziridine | - | nih.gov |

Stereoselective Synthesis of N-Propylaziridines

Stereoselective synthesis refers to chemical reactions that preferentially yield one stereoisomer over others. In the context of N-alkylaziridines, this control is crucial as the spatial arrangement of substituents on the three-membered ring significantly influences the molecule's chemical and biological properties. Methodologies for achieving stereoselectivity in the synthesis of N-propylaziridines and related compounds often involve intramolecular cyclizations where the stereochemistry of the final product is directed by chiral elements present in the starting material or by chiral catalysts.

One notable approach involves the stereoselective transformation of N-(propargylic)hydroxylamines into cis-2-acylaziridines. nih.gov This one-pot reaction is facilitated by a combination of silver and copper salts, which promote the conversion of an intermediate 4-isoxazoline into the desired cis-acylaziridine. nih.govsigmaaldrich.com Another strategy utilizes N-chloroamines as precursors. researchgate.net While historically considered unstable, recent research has demonstrated that N-chloroamines are effective and relatively stable starting materials for the efficient synthesis of structurally diverse N-alkylaziridines. researchgate.net This method proceeds via a nucleophile-mediated 3-exo-tet cyclization, offering a pathway to products that would otherwise be difficult to access. researchgate.net

Enantioselective Protocols

Enantioselective synthesis, also known as asymmetric synthesis, is a critical process for producing a specific enantiomer of a chiral molecule. wikipedia.org Enantiomers, being non-superimposable mirror images, can have vastly different activities, particularly in biological systems. wikipedia.org Achieving enantioselectivity in the synthesis of N-alkylaziridines typically involves the use of chiral catalysts, chiral auxiliaries, or biocatalysts that create a chiral environment, favoring the formation of one enantiomer over the other. wikipedia.org

A significant challenge in this area is the development of methods for the enantioselective functionalization of C(sp³)–H bonds. nih.gov One advanced strategy integrates photocatalysis with biocatalysis in a one-pot cascade reaction to achieve enantioselective C(sp³)–H functionalization of saturated N-heterocyclic scaffolds. rsc.org This process can use a photocatalytic system to generate the N-heterocycle, which is then functionalized by an engineered carbene transferase enzyme, leading to high stereoselectivity (up to 99% ee). rsc.org

Another approach employs cooperative catalysis, where two different Lewis acids work in concert. nih.gov For instance, a catalyst system comprising B(C₆F₅)₃ and a chiral scandium-based complex can promote the highly enantioselective reaction between N-alkylamine-derived enamines and α,β-unsaturated compounds. nih.gov While this has been demonstrated for the β-functionalization of N-alkylamines to form δ-amino carbonyl compounds, the principles are relevant for constructing chiral nitrogen-containing heterocycles. nih.gov The data below illustrates the effectiveness of a chiral Sc-based catalyst in a related β-functionalization reaction of 1-(4-methoxyphenyl)pyrrolidine.

| Entry | Electrophile | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

|---|---|---|---|---|---|

| 1 | γ-Ester substituted | 7c | 83 | 6.7:1 | 98:2 |

| 2 | γ-Ketone substituted | 7d | 71 | 2.0:1 | 95:5 |

| 3 | γ-Ketone substituted | 7e | 62 | 2.5:1 | 97:3 |

| 4 | γ-CF₃ substituted | 7f | 75 | 3.0:1 | 98:2 |

This table presents data on the enantioselective β-functionalization of an N-alkylamine, showcasing the high levels of enantioselectivity achievable with a chiral Lewis acid co-catalyst system. nih.gov

Diastereoselective Control

Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. wikipedia.org This is particularly relevant when a new stereocenter is created in a molecule that already possesses one or more chiral centers.

A highly effective organocatalytic method for the diastereoselective synthesis of trans-aziridines has been developed utilizing sulfenate anions (PhSO⁻) as the catalyst. nih.gov This protocol reacts imines with benzylic or alkyl halides to produce trans-aziridines with excellent diastereoselectivity (trans:cis >20:1) and in good yields. nih.gov The reaction demonstrates broad substrate compatibility, accommodating electron-rich, electron-poor, and heterocyclic aromatic groups, as well as alkyl substituents. nih.gov The proposed mechanism involves the reversible addition of a deprotonated benzyl (B1604629) sulfoxide (B87167) to the imine, which accounts for the high trans-diastereoselectivity observed. nih.gov

| Substrate Type | Number of Examples | Yield | Diastereoselectivity (trans:cis) |

|---|---|---|---|

| Heterocyclic, Alkyl, Aryl Groups | 33 | Good | >20:1 |

Summary of the sulfenate anion-catalyzed diastereoselective synthesis of trans-aziridines, highlighting its broad applicability and high selectivity. nih.gov

Another powerful technique for achieving high diastereoselectivity is the intramolecular Mizoroki-Heck annulation. This palladium(0)-catalyzed reaction has been used to synthesize N-methylspiroindolines from cyclopentenyl-tethered 2-bromo-N-methylanilines, achieving diastereoselectivity greater than 98%. Such methods are instrumental in creating complex, sterically demanding spirocyclic structures with precise stereochemical control.

Green Chemistry Approaches in Aziridine Synthesis (e.g., Water-Mediated Reactions)

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. opcw.org Key principles include waste prevention, maximizing atom economy, and using safer solvents and auxiliaries. opcw.orgijfmr.com The replacement of volatile and often toxic organic solvents is a primary goal of green chemistry. jocpr.commedcraveonline.com

Water is an ideal green solvent due to its non-toxic nature, abundance, and unique physical and chemical properties. medcraveonline.com In recent years, performing organic synthesis in water has gained significant attention. medcraveonline.com Water-mediated reactions can offer environmental benefits and sometimes unique reactivity or selectivity. organic-chemistry.org

For the synthesis of nitrogen-containing heterocycles, water has been successfully employed as a reaction medium, often without the need for any additional catalyst. organic-chemistry.org For example, the synthesis of various methylimidazo[1,2-a]pyridines has been achieved in excellent yields (75–97%) simply by heating the starting materials in water at 120°C. organic-chemistry.org In these cases, water acts as both the solvent and a promoter for the intramolecular hydroamination. organic-chemistry.org Another approach involves the cyclocondensation of primary amines with alkyl dihalides in an alkaline aqueous medium, which can be accelerated by microwave irradiation. medcraveonline.com These methods represent sustainable alternatives to traditional syntheses that rely on hazardous organic solvents. jocpr.comorganic-chemistry.org

Reactivity Profiles and Mechanistic Investigations of 1 Propylaziridine

Ring-Opening Reactions of N-Propylaziridines with Nucleophiles

The ring-opening of N-alkyl aziridines, such as 1-propylaziridine, proceeds through the cleavage of one of the two carbon-nitrogen (C-N) bonds upon attack by a nucleophile. The reaction can be activated by protonation of the ring nitrogen, which makes the ring more susceptible to nucleophilic attack. rsc.org In the absence of a strong activating group on the nitrogen, these reactions often require forcing conditions. lookchem.com

The reaction of this compound with carbon-based nucleophiles, such as organometallic reagents and enolates, is a fundamental method for forming new carbon-carbon bonds.

Organometallic Reagents: Reagents like Grignard reagents (RMgX) and organolithium compounds are powerful nucleophiles that can open the aziridine (B145994) ring. masterorganicchemistry.com However, Gilman reagents (lithium diorganocuprates, R₂CuLi) are often preferred as they are generally less reactive towards other functional groups and can offer different selectivity. libretexts.orgbyjus.com In reactions with unsymmetrical aziridines, organocuprates tend to attack the less sterically hindered carbon atom via an Sₙ2-like mechanism. masterorganicchemistry.comwikipedia.org

For a generic 2-substituted-1-propylaziridine, the attack of an organocuprate would be expected to occur at the less substituted carbon (C-3), as illustrated in the following table.

| Nucleophile | Substrate Example | Probable Site of Attack | Mechanism Type |

| Lithium Dimethylcuprate | 2-Methyl-1-propylaziridine | C-3 (less substituted) | Sₙ2-like |

| Phenylmagnesium Bromide | This compound | C-2 or C-3 (equal) | Sₙ2 |

Enolates and other Carbon Nucleophiles: Enolates derived from ketones, esters, and other carbonyl compounds can also serve as nucleophiles for aziridine ring-opening. lookchem.com The regioselectivity of these reactions can be influenced by the reaction conditions. In the cycloaddition of 1-propyl-2-phenylaziridine with carbon dioxide (CO₂), a reaction catalyzed by various metal complexes, the nucleophilic attack effectively occurs from a CO₂-derived carbamate (B1207046) intermediate. byjus.comresearchgate.net In the absence of a co-catalyst like 4-dimethylaminopyridine (B28879) (DMAP), the ring-opening preferentially happens at the more substituted (benzylic) carbon. researchgate.netrsc.org This is attributed to the electronic stabilization of the incipient positive charge at the benzylic position. rsc.org

Nitrogen nucleophiles, such as primary and secondary amines, readily react with aziridines to produce 1,2-diamines, which are important building blocks in medicinal chemistry. ic.ac.ukcsic.es

Primary and Secondary Amines: The reaction of this compound with a primary amine (R-NH₂) or a secondary amine (R₂NH) typically proceeds via an Sₙ2 mechanism. libretexts.orglibretexts.org The nucleophilic nitrogen atom attacks one of the electrophilic carbon atoms of the aziridine ring. For an unsubstituted this compound, both carbon atoms are sterically similar. However, in substituted N-propylaziridines, the attack generally occurs at the less sterically hindered carbon atom. msu.edu The reaction is often catalyzed by acid, which protonates the aziridine nitrogen, activating the ring towards nucleophilic attack. libretexts.org

The following table summarizes the expected products from the reaction of this compound with various nitrogen nucleophiles.

| Nucleophile | Product Type | Expected Regioselectivity (for substituted N-propylaziridines) |

| Aniline | 1-(phenylamino)-2-(propylamino)alkane | Attack at the less hindered carbon |

| Diethylamine | 1-(diethylamino)-2-(propylamino)alkane | Attack at the less hindered carbon |

| Sodium Azide | 1-Azido-2-(propylamino)alkane | Attack at the less hindered carbon |

Oxygen-based nucleophiles like alcohols and carboxylates can open the aziridine ring, typically under acidic or basic catalysis, to form amino ethers or amino esters, respectively. jsynthchem.com

Alcohols and Alkoxides: The acid-catalyzed ring-opening of aziridines with alcohols is a common method to produce 1,2-amino ethers. The reaction proceeds by protonation of the aziridine nitrogen, followed by nucleophilic attack of the alcohol. masterorganicchemistry.combeilstein-journals.org In base-catalyzed reactions, a stronger nucleophile, the alkoxide ion, attacks the aziridine ring. ic.ac.uk For asymmetrically substituted N-alkylaziridines, acid-catalyzed opening often favors attack at the more substituted carbon due to the development of a partial positive charge (Sₙ1-like character), whereas base-catalyzed opening favors attack at the less substituted carbon due to steric hindrance (Sₙ2-like character). libretexts.orglibretexts.org

Carboxylic Acids and Carboxylates: Similar to alcohols, carboxylic acids can open the aziridine ring under appropriate conditions. The reaction of N-tosylaziridines with acetic anhydride (B1165640) in the presence of an organocatalyst has been shown to yield β-amino acetates, with the attack occurring at the less substituted carbon. rsc.org

Halide ions can act as nucleophiles to open the aziridine ring, leading to the formation of β-haloamines. libretexts.org The reaction with hydrogen halides (HX) is a typical example. libretexts.orgucalgary.ca The reaction proceeds via protonation of the aziridine nitrogen by the acidic proton of HX, followed by the attack of the halide ion (X⁻). chemguide.co.uk The regioselectivity of this attack on the resulting aziridinium (B1262131) ion is dependent on the substitution pattern of the aziridine.

For a 2-substituted-1-propylaziridinium ion, the halide attack can occur at either C-2 or C-3. The outcome is governed by a balance of electronic and steric effects, often resulting in a mixture of regioisomers. Reactions involving fluoride (B91410) ions have also been studied, particularly in the context of radiochemistry, where [¹⁸F]fluoride is used to open activated aziridines. researchgate.net

Oxygen-Based Nucleophilic Attack and Regioselectivity

Regioselectivity and Stereochemistry in this compound Ring Opening

The regioselectivity and stereochemistry of the ring-opening of this compound are critical aspects that determine the structure of the final product. These outcomes are primarily influenced by electronic and steric factors, which dictate whether the reaction proceeds through a pathway with more Sₙ1 or Sₙ2 character. rsc.orgCurrent time information in Durgapur, IN.

The cleavage of the C-N bond in the this compound ring during nucleophilic attack is highly dependent on the reaction conditions and the substitution pattern on the ring. rsc.orgCurrent time information in Durgapur, IN.

Electronic Factors: The presence of substituents on the aziridine ring can significantly influence the regioselectivity of the ring-opening. For instance, in 2-aryl-substituted N-propylaziridines, the benzylic carbon can better stabilize a developing positive charge. rsc.org Consequently, under acidic conditions or with catalysts that enhance the electrophilicity of the ring, nucleophilic attack is often directed to this more substituted carbon atom. libretexts.org This is indicative of a reaction mechanism with significant Sₙ1 character, where electronic factors that stabilize a carbocation-like transition state are dominant. rsc.orglibretexts.org Computational studies on the cycloaddition of CO₂ to N-propyl-2-phenylaziridine support a mechanism where the preferential opening of the substituted C-N bond is a key factor in determining the selectivity. researchgate.netrsc.org

Steric Factors: In the absence of strong electronic directing groups, or under conditions that favor a classic Sₙ2 mechanism (e.g., with strong, unhindered nucleophiles and no acid catalysis), steric hindrance becomes the primary factor controlling regioselectivity. researchgate.netrsc.org The nucleophile will preferentially attack the less sterically hindered carbon atom of the aziridine ring. rsc.org For the unsubstituted this compound, both ring carbons are sterically similar methylene (B1212753) groups, but if a substituent is present at one of the carbons, the attack will favor the other. The addition of a co-catalyst like DMAP to the reaction of N-propyl-2-phenylaziridine and CO₂ can switch the regioselectivity, favoring attack at the less substituted carbon, demonstrating that the ring-opening process can be regulated by the steric demand of the nucleophile. researchgate.netrsc.org

The interplay between these electronic and steric effects is summarized in the table below for a hypothetical 2-substituted this compound.

| Reaction Condition | Dominant Factor | Preferred Site of Attack | Mechanistic Character |

| Acid-catalyzed, 2-Aryl substituent | Electronic | More substituted (benzylic) carbon | Sₙ1-like |

| Base-catalyzed, 2-Alkyl substituent | Steric | Less substituted carbon | Sₙ2-like |

| Strong, bulky nucleophile | Steric | Less substituted carbon | Sₙ2 |

| Catalyzed with DMAP co-catalyst | Steric | Less substituted carbon | Sₙ2 |

Stereochemistry: The ring-opening of aziridines is typically a stereospecific process. Reactions that proceed via an Sₙ2 mechanism result in an inversion of configuration at the carbon atom that is attacked by the nucleophile. rsc.org This means that if a chiral, substituted this compound is used, the stereochemistry of the product can be predicted. For example, the ring-opening of a chiral 2-substituted aziridine with a nucleophile will lead to a product with the opposite stereochemistry at the site of attack.

Preferential Opening of Substituted C-N Bonds in N-Propylaziridines

The regioselectivity of C-N bond cleavage in substituted N-propylaziridines is a critical aspect of their reactivity, dictating the structure of the resulting products. The site of nucleophilic attack is influenced by steric and electronic factors, as well as the nature of the activating agent and the nucleophile itself.

In general, for non-activated aziridines like this compound, the ring is relatively inert to nucleophiles. nih.gov Activation is typically required, often by protonation or alkylation of the nitrogen atom to form a more reactive aziridinium ion. nih.gov Once activated, the subsequent ring-opening by a nucleophile can proceed via two main pathways, leading to different regioisomers. The attack can occur at the more substituted or less substituted carbon atom of the aziridine ring. nih.govresearchgate.net

Studies on various N-alkylaziridines have shown that the regiochemical outcome of the ring-opening reaction is highly dependent on the reaction conditions. For instance, in the reaction of N-alkyl-substituted aziridines with lithium iodide followed by an electrophile like carbon dioxide, the regiochemistry can be dramatically improved by the addition of HMPA. researchgate.net The ring-opening of chiral 1,1'-sulfonyl bis-aziridines with a range of nucleophiles, including benzylamine (B48309) and sodium ethoxide, has been shown to occur via a regioselective attack on the non-substituted methylene of the aziridine ring. benthamdirect.com

The nature of the substituent on the aziridine ring also plays a significant role. For example, the palladium-catalyzed ring-opening of 2-arylaziridines with bis(pinacolato)diboron (B136004) proceeds with high regioselectivity, cleaving the C(sp3)–N bond. rsc.org In contrast, titanocene-mediated radical ring-opening has been demonstrated for N-acylated aziridines. mdpi.com

Table 1: Regioselectivity in Ring-Opening of N-Alkylaziridine Derivatives

| Aziridine Derivative | Reagent/Catalyst | Nucleophile | Major Product | Reference |

|---|---|---|---|---|

| N-alkyl-substituted aziridines | LiI/HMPA | CO2 | Oxazolidinone (improved regioselectivity) | researchgate.net |

| Chiral 1,1'-sulfonyl bis-aziridines | - | Benzylamine, Sodium ethoxide | Attack at non-substituted methylene | benthamdirect.com |

| 2-Arylaziridines | Pd/P(t-Bu)2Me | B2pin2 | β-amino-β-arylethylborates | rsc.org |

| N-Acylaziridines | Titanocene | - | Radical ring-opened product | mdpi.com |

Rearrangement Reactions of N-Propylaziridine Scaffolds

N-Propylaziridine scaffolds, particularly those containing unsaturation like vinyl groups, can undergo a variety of rearrangement reactions to form larger, more complex heterocyclic systems. These rearrangements are often catalyzed by transition metals or promoted by thermal or photochemical conditions.

A notable example is the nickel-catalyzed rearrangement of vinyl aziridines. nih.gov The combination of Ni(COD)2 and a bulky N-heterocyclic carbene (NHC) ligand effectively catalyzes the rearrangement of vinyl aziridines to afford straight-chain imines. nih.gov The reaction conditions are generally mild, often proceeding at room temperature, although the outcome can be highly substrate-dependent. nih.gov The protecting group on the nitrogen atom can significantly influence the product distribution. nih.gov

Another significant rearrangement is the copper(II)-catalyzed conversion of vinyl aziridines into 3-pyrrolines. nih.gov This reaction is presented as a Lewis acid-catalyzed Current time information in Богородский район, RU.thieme-connect.com-sigmatropic rearrangement. nih.gov While thermal rearrangement of vinyl aziridines to pyrrolines has been known for some time, it often requires harsh conditions. nih.gov The use of a copper(II) catalyst allows for a broader substrate scope and more functional group compatibility. nih.gov

Furthermore, bicyclic aziridines can undergo formal [3+3] ring expansion reactions with rhodium-bound vinyl carbenes to produce complex dehydropiperidines in a highly stereocontrolled manner. chemrxiv.org Mechanistic studies and DFT computations suggest that this reaction proceeds through the formation of a vinyl aziridinium ylide intermediate, which then undergoes a concerted, asynchronous, pseudo- nih.govCurrent time information in Богородский район, RU.-sigmatropic rearrangement. chemrxiv.org

Radical Reactions Involving Aziridine Derivatives

Generation and Reactivity of N-Aziridinyl Radicals

N-Aziridinyl radicals are novel reactive intermediates that have recently been harnessed for synthetic applications. acs.orgnih.gov These radicals can be generated under mild conditions, enabling the transfer of the intact aziridine ring to other molecules without significant ring-opening. acs.orgnih.gov

One method for generating N-aziridinyl radicals involves the reductive photoactivation of N-pyridinium aziridines. acs.orgnih.gov In this process, a single-electron transfer (SET) from a suitable photosensitizer to the N-pyridinium aziridine leads to the formation of the N-aziridinyl radical. nih.gov These transient radicals can be trapped by olefinic substrates, such as styrenes, in the presence of oxygen to yield 1,2-hydroxyaziridination products. acs.orgnih.gov Radical trapping experiments using N-tert-butyl-α-phenylnitrone (PBN) and subsequent EPR spectroscopy have provided direct evidence for the intermediacy of freely diffusing N-aziridinyl radicals. acs.orgnih.gov

Another approach to generate N-aziridinyl radicals is through the homolysis of N-haloaziridines, which can be prepared by treating NH-aziridines with N-bromosuccinimide or N-iodosuccinimide. thieme-connect.com This method has been used to synthesize various β-haloaziridines. thieme-connect.com

Computational studies, specifically DFT, indicate that the N-aziridinyl radical has a planar geometry with the unpaired electron residing in a p-orbital, which is consistent with its observed electrophilic reactivity. acs.orgnih.gov

Table 2: Generation and Trapping of N-Aziridinyl Radicals

| Generation Method | Precursor | Trapping Agent | Product Type | Reference |

|---|---|---|---|---|

| Reductive Photoactivation | N-Pyridinium aziridines | Styrenyl olefins / O2 | 1,2-Hydroxyaziridination products | acs.orgnih.gov |

| Homolysis | N-Haloaziridines | - | β-Haloaziridines | thieme-connect.com |

| Reductive Photoactivation | N-Pyridinium aziridines | N-tert-butyl-α-phenylnitrone (PBN) | PBN-trapped radical adduct | acs.orgnih.gov |

Computational and Theoretical Studies of this compound Reaction Mechanisms

Computational and theoretical methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex reaction mechanisms of aziridines, including this compound and its derivatives. These studies provide detailed insights into reaction pathways, transition states, and intermediates that are often difficult to probe experimentally.

Density Functional Theory (DFT) Elucidation of Reaction Pathways

DFT calculations have been widely employed to map out the potential energy surfaces of various reactions involving aziridines. For example, in the nickel-catalyzed rearrangement of vinyl aziridines, a plausible mechanistic pathway involves the oxidative addition of the aziridine to the nickel center, followed by a series of steps leading to the final product. nih.gov

In the context of ring-opening reactions, DFT has been used to rationalize the regioselectivity observed in the reaction of chiral 1,1'-sulfonyl bis-aziridines with different nucleophiles. benthamdirect.com Similarly, for the palladium-catalyzed borylative ring-opening of 2-arylaziridines, DFT calculations suggested that the active catalyst is a PdL2 complex and helped to locate the transition states that determine the regioselectivity of the aziridine ring opening, which proceeds in an SN2 fashion. rsc.org

DFT studies have also been crucial in understanding the generation and reactivity of N-aziridinyl radicals. acs.orgnih.gov Calculations have indicated a planar structure for the N-aziridinyl radical, supporting its electrophilic nature. acs.orgnih.gov Furthermore, DFT has been used to investigate the mechanism of CO2 fixation by aziridine derivatives, showing that the reaction initiates by the coordination of a CO2 molecule to the nitrogen atom of the aziridine, followed by a nucleophilic interaction. nih.gov

Quantum Mechanical Calculations on Transition States and Intermediates

Quantum mechanical calculations are essential for characterizing the geometries and energies of transition states and intermediates along a reaction coordinate. These calculations provide quantitative data on activation energies, which are crucial for understanding reaction kinetics and selectivity.

For the palladium-catalyzed ring-opening of 2-arylaziridines, the multi-component artificial force-induced reaction (MC-AFIR) method was used to locate the transition states for the regioselectivity-determining step. rsc.org In the rhodium-catalyzed [3+3] ring expansion of bicyclic aziridines, DFT computations indicated a concerted, asynchronous, pseudo- nih.govCurrent time information in Богородский район, RU.-sigmatropic rearrangement proceeding through a vinyl aziridinium ylide intermediate. chemrxiv.org

In the study of the stereospecific N-H aziridination of olefins, quantum mechanical calculations using the (U)M06 functional suggested a plausible rhodium-nitrene pathway. nih.gov The calculations detailed the energetics of the transition states and intermediates, providing a rationale for the observed stereospecificity. nih.gov Similarly, for the reaction of CO2 with methyl-substituted aziridine, computations have proposed two distinct pathways leading to either 4-oxazolidinone (B12829736) or 5-oxazolidinone, with the activation energies for these pathways being influenced by the solvent and catalyst. nih.gov

Table 3: Computational Methods in Aziridine Reactivity Studies

| Reaction Type | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Ni-catalyzed rearrangement of vinyl aziridines | DFT | Plausible mechanistic pathway involving oxidative addition | nih.gov |

| Pd-catalyzed borylative ring-opening | DFT, MC-AFIR | Active catalyst is PdL2; SN2-type ring opening | rsc.org |

| Generation of N-aziridinyl radicals | DFT | Planar, electrophilic radical intermediate | acs.orgnih.gov |

| Rh-catalyzed [3+3] ring expansion | DFT | Concerted, asynchronous, pseudo- nih.govCurrent time information in Богородский район, RU.-sigmatropic rearrangement | chemrxiv.org |

| Rh-catalyzed N-H aziridination | (U)M06 | Plausible rhodium-nitrene pathway | nih.gov |

| CO2 fixation by methyl-substituted aziridine | DFT | Two competing pathways to oxazolidinone isomers | nih.gov |

Analysis of Rate-Determining Steps and Selectivity Origins

The origins of selectivity—specifically regioselectivity, which is the preference for bond-making or breaking at one position over another—are rooted in a combination of steric and electronic factors. mdpi.comresearchgate.net These factors are dictated by the substituents on the aziridine ring, the nature of the nucleophile, and the reaction conditions. mdpi.com

Electronic Effects: The substitution pattern on the aziridine ring significantly influences which carbon-nitrogen bond is cleaved. In the case of N-propyl-2-arylaziridines, the presence of an aryl group at the C2 position can stabilize a developing positive charge at the benzylic carbon during the transition state of the ring-opening. researchgate.net Electron-donating groups on the phenyl ring are expected to further stabilize this incipient carbocation, thereby accelerating the reaction rate at this position and favoring the formation of the corresponding regioisomer. osti.govresearchgate.net This explains the high selectivity observed in the formation of 5-substituted oxazolidinones from the reaction of N-propyl-2-arylaziridines with CO₂. rsc.orgosti.gov

Steric Effects: Steric hindrance also plays a crucial role. Nucleophilic attack generally occurs at the less sterically hindered carbon atom of the aziridine ring. mdpi.com In computational studies of N-substituted aziridines, the orientation of the nucleophile during the ring-opening reaction was shown to be influenced by the steric bulk of the substituents. researchgate.net

The Hammond Postulate provides a framework for understanding these selectivity origins. It posits that the transition state of a reaction will more closely resemble the species (reactants or products) to which it is closer in energy. For endergonic steps, the transition state is "late" and product-like, while for exergonic steps, it is "early" and reactant-like. masterorganicchemistry.com In the ring-opening of aziridines, the stability of the resulting carbocation or ring-opened intermediate is a key factor. The transition state leading to a more stable intermediate will be lower in energy, leading to a faster reaction rate for that pathway and thus higher selectivity. masterorganicchemistry.com

A summary of factors influencing selectivity in aziridine ring-opening is presented below.

Table 1: Factors Influencing Selectivity in Aziridine Ring-Opening

| Factor | Description | Impact on Selectivity |

| Electronic Effects | The ability of substituents to stabilize charges in the transition state. | Electron-donating groups on an aryl substituent at C2 stabilize a developing positive charge, directing nucleophilic attack to that carbon. osti.govresearchgate.net |

| Steric Hindrance | The physical bulk of substituents on the aziridine ring and the nucleophile. | Nucleophilic attack is generally favored at the less sterically crowded carbon atom. researchgate.netmdpi.com |

| Catalyst/Ligand | The coordination of a catalyst or ligand to the aziridine nitrogen. | Activates the ring and can direct the nucleophile to a specific carbon, overriding inherent steric or electronic preferences. researchgate.net |

| Nucleophile Nature | The strength and type of the attacking nucleophile. | The efficiency and regioselectivity of the ring-opening reaction are heavily dependent on the nucleophile. mdpi.com |

Ligand and Catalyst Effects on Aziridine Ring Opening

Catalysts and their associated ligands are pivotal in controlling the reactivity and selectivity of this compound ring-opening reactions. They can activate the aziridine, facilitate the cleavage of C-N bonds, and dictate the stereochemical and regiochemical outcome of the reaction.

Copper Catalysis: Copper catalysts have been effectively used in the reaction of aziridines with imines to synthesize imidazolidines. In a study involving N-tosylaziridine, the choice of ligand was critical. The reaction of aziridine 1a with imine 2a in the presence of CuBr yielded the product 3a in 72% yield with ligand L1 , whereas the yield was only 6% without the ligand, and no product formed in the absence of the copper catalyst. frontiersin.org This highlights the essential role of both the metal center and the ligand in the catalytic cycle. The proposed mechanism involves the coordination of the aziridine to the copper catalyst, followed by a nucleophilic attack from the imine to open the ring. frontiersin.org

Table 2: Effect of Ligands on Copper-Catalyzed Imidazolidine Synthesis frontiersin.org

| Entry | Ligand | Yield (%) |

| 1 | L1 | 72 |

| 2 | L2 | 45 |

| 3 | L3 | 12 |

| 4 | L4 | 25 |

| 5 | None | 6 |

| Reaction Conditions: Aziridine 1a, imine 2a, CuBr (10 mol%), Ligand (10 mol%) in toluene (B28343) at 120 °C for 20 h. |

Nickel Catalysis: Nickel catalysts are also effective for aziridine ring-opening, particularly in cross-coupling reactions. For instance, Ni-catalyzed reactions of N-pyridinium aziridines with organozinc nucleophiles allow for C-C bond formation. nih.gov The use of chiral, non-racemic ligands, such as the oxazoline (B21484) ligand L2 , can induce stereoconvergence, suggesting the involvement of radical intermediates. nih.gov This demonstrates that ligands can not only accelerate the reaction but also transfer chiral information to the product. In other cases, simple ligands like dimethyl fumarate (B1241708) have been used with Ni(II) catalysts for cross-coupling with organozinc reagents. mdpi.com

Palladium Catalysis: Palladium-catalyzed ring-opening of N-tosyl aziridines has been developed for the synthesis of tetrahydroquinoline derivatives. The mechanism is proposed to begin with the oxidative addition of the aziridine to a Pd(0) complex. The choice of ligand is again crucial; the sterically bulky tri-1-naphthylphosphine (B1296259) was identified as the optimal ligand to prevent unwanted side reactions like β-hydride elimination and achieve high yields. mdpi.com

(Salen)Cr Catalysis: In the cycloaddition of CO₂ with N-propyl-2-phenylaziridine, a (salen)CrIIICl catalyst shows remarkable selectivity for the 5-substituted oxazolidinone product even without a co-catalyst. rsc.orgosti.gov DFT studies have revealed a novel mechanism where the reaction is initiated by the binding of CO₂ to the chromium center. This activated CO₂ is then attacked by the aziridine. A key finding is the concept of "ligand assistance," where the catalyst's structure actively promotes the initial ring-opening step, guiding the reaction toward a specific regioisomer. researchgate.net This contrasts with similar epoxide reactions where a Lewis-basic co-catalyst is essential. rsc.orgosti.gov The selectivity for N-propyl-2-phenylaziridine was 40:1, which increased to 80:1 for the more electron-rich N-propyl-2-(p-methoxyphenyl)aziridine, underscoring the interplay between catalyst control and substrate electronics. osti.gov

Activating the Aziridine: Coordination to the Lewis acidic metal center polarizes the C-N bonds, making them more susceptible to nucleophilic attack. researchgate.net

Controlling Selectivity: The steric and electronic properties of the ligands can create a specific chiral environment around the metal center, dictating the regioselectivity and stereoselectivity of the ring-opening. mdpi.comnih.gov

Enabling Novel Mechanisms: As seen with the (salen)Cr system, the catalyst can enable entirely new reaction pathways, such as initial CO₂ activation, leading to high selectivity under mild conditions. rsc.orgresearchgate.net

Applications of 1 Propylaziridine As a Key Synthon in Organic Synthesis

Construction of Diverse Nitrogen-Containing Heterocycles

The reactivity of the aziridine (B145994) ring is harnessed to construct a range of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active compounds.

A significant application of aziridines, including 1-propylaziridine, is their reaction with carbon dioxide (CO2) to form oxazolidinones. chemrxiv.org This process is an atom-economical way to create these important five-membered heterocycles, which are found in various antibacterial agents. osti.gov The coupling reaction involves the formal insertion of a CO2 molecule into one of the carbon-nitrogen bonds of the aziridine ring. researchgate.net

The reaction of a substituted aziridine with CO2 can theoretically produce two different structural isomers (regioisomers), a 4-substituted or a 5-substituted oxazolidinone. whiterose.ac.uk In the case of 2-substituted-1-propylaziridines, such as N-propyl-2-phenylaziridine, the reaction can be highly regioselective. osti.govresearchgate.net Research has shown that catalytic systems can direct the reaction to almost exclusively yield the 5-substituted oxazolidinone. osti.govresearchgate.net This selectivity is crucial for the synthesis of specific, biologically active molecules.

The regioselectivity is dictated by the mechanism of the ring-opening step. osti.gov Quantum mechanical calculations have indicated that for certain catalyst systems, the reaction proceeds through a pathway that favors the cleavage of the bond between the nitrogen and the more substituted carbon of the aziridine ring (the C2 position). osti.govresearchgate.net This preferential bond-breaking leads to the formation of the 5-substituted product. osti.gov For instance, the (salen)Cr-catalyzed coupling of N-propyl-2-phenylaziridine with CO2 gives a 40:1 selectivity for the 5-phenyl-3-propyl-oxazolidin-2-one isomer. osti.gov

The cycloaddition of CO2 into aziridines often requires a catalyst to overcome the high activation energy of the reaction. chemrxiv.org A variety of catalytic systems have been developed to facilitate this transformation under mild conditions, such as atmospheric pressure of CO2 and room temperature. researchgate.net These catalysts are broadly categorized into metal-based systems and organocatalysts.

Metal complexes involving aluminum, chromium, cobalt, zinc, and gallium have proven effective. researchgate.netresearchgate.net For example, a binary catalyst system based on gallium can achieve excellent yields and high selectivity for a single regioisomer under relatively mild conditions. researchgate.net Similarly, simple ammonium (B1175870) ferrates and (salen)Cr complexes have been shown to be competent catalysts, functioning without a co-catalyst at room temperature and atmospheric CO2 pressure for N-alkyl aziridines. researchgate.netresearchgate.net The choice of catalyst can significantly influence the reaction's efficiency and selectivity.

Table 1: Selected Catalytic Systems for Oxazolidinone Synthesis from Aziridines and CO2

| Catalyst System | Substrate Example | Conditions | Yield | Selectivity | Reference |

|---|---|---|---|---|---|

| Binary Ga-based catalyst | Phenyl Aziridines | Mild | Excellent | Single regioisomer | researchgate.net |

| (salen)CrIIICl | N-propyl-2-phenylaziridine | RT, 1 atm CO2, 16h | - | 40:1 for 5-substituted | osti.gov |

| Ammonium Ferrates | N-alkyl aziridines | RT, 1 atm CO2 | Good | Remarkable | researchgate.net |

| Zirconyl chloride (ZrOCl2) | Aryl aziridines | Solvent-free | High | - | whiterose.ac.uk |

| N-Heterocyclic Olefins (NHOs) | Substituted aziridines | RT, 20 bar CO2 | Good to High | - | whiterose.ac.uk |

While direct synthesis routes starting from this compound are less commonly documented in dedicated studies, the fundamental reactivity of the N-alkyl aziridine moiety makes it a potential precursor for more complex heterocycles like benzothiazines and quinolines. wikipedia.orgwikipedia.org The synthesis of these larger ring systems often involves annulation reactions where a benzene (B151609) ring is fused to a six-membered heterocycle. jyu.fiorganic-chemistry.org

For instance, benzothiazine synthesis can be achieved through methods like the metal-catalyzed annulation of sulfonimidamides or the three-component reaction of anilines, aldehydes, and elemental sulfur. jyu.firsc.org The N-propylaziridine unit could potentially be incorporated into such frameworks through a ring-opening reaction followed by cyclization with an appropriate aromatic precursor.

Similarly, numerous methods exist for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, which typically involve the reaction of anilines with various carbonyl compounds. wikipedia.orgresearchgate.net The incorporation of a this compound-derived fragment would likely proceed via its conversion into a suitable intermediate that can then participate in these classical cyclization strategies.

An interesting and sometimes competing reaction pathway for activated aziridines is dimerization to form piperazines. researchgate.net For this compound, this would lead to the formation of 1,4-dipropylpiperazine. This dimerization is particularly observed with aziridines bearing aromatic substituents. researchgate.net

Research using a gallium-based catalyst system for the CO2/aziridine coupling found that at lower reaction temperatures or in the absence of CO2, the formation of piperazine (B1678402) becomes the favored process. researchgate.net This suggests that the catalyst can activate the aziridine ring for nucleophilic attack by another aziridine molecule, leading to a dimeric, ring-opened intermediate that subsequently cyclizes to form the thermodynamically stable six-membered piperazine ring. This temperature-dependent divergence allows for the selective synthesis of either oxazolidinones or piperazines from the same aziridine precursor. researchgate.net

Regioselective Production of 5-Substituted Oxazolidinones from this compound

Formation of Benzothiazines and Quinoline Derivatives

Utility in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. tcichemicals.com The strained ring of this compound makes it an excellent electrophilic partner in such reactions. When the aziridine ring is opened by a nucleophile, it generates a reactive intermediate that can be trapped by another component in the reaction mixture. This principle allows small heterocycles like aziridines to be used as substitutes for components in well-known MCRs, such as the Ugi or Passerini reactions, to generate novel molecular scaffolds. researchgate.net

Cascade reactions, also known as domino or tandem reactions, involve two or more sequential bond-forming transformations within a single synthetic operation without isolating intermediates. mdpi.com this compound can act as an initiator in cascade sequences. For example, its ring-opening can trigger a series of intramolecular cyclizations or rearrangements to rapidly build complex heterocyclic architectures. nih.gov Palladium-catalyzed cascade reactions, for example, have been developed to construct heterocyles from simple starting materials, demonstrating the power of these processes in modern organic synthesis. mdpi.com The development of cascade reactions is a key area in the synthesis of diverse heterocyclic compounds, including those with potential applications in medicinal chemistry and materials science. nih.govrsc.org

Role as a Precursor to Advanced Building Blocks for Complex Molecules

This compound, a member of the N-alkylaziridine family, serves as a versatile and highly reactive synthon in organic synthesis. Its utility stems from the inherent ring strain of the three-membered aziridine ring, which makes it susceptible to various ring-opening transformations. sciencedaily.comfrontiersin.org This reactivity allows for the stereoselective introduction of nitrogen-containing moieties into a wide array of molecular structures, establishing this compound as a valuable precursor for more elaborate and functionally dense building blocks. news-medical.netbeilstein-journals.org

The transformation of this compound and its derivatives into advanced intermediates is often achieved through reactions that open the aziridine ring, leading to the formation of larger, more complex heterocyclic systems. news-medical.netbeilstein-journals.orgnih.gov These reactions are frequently catalyzed by metals or promoted by reagents that facilitate the cleavage of the C-N bonds within the strained ring. sciencedaily.comfrontiersin.org For example, the catalyzed coupling of N-alkyl aziridines with carbon dioxide is a well-established method for producing oxazolidinones, a class of five-membered heterocyclic compounds. sciencedaily.comfrontiersin.org The regioselectivity and stereoselectivity of these ring-opening and ring-expansion reactions are critical, enabling chemists to construct specific isomers of target molecules with high precision. news-medical.netbeilstein-journals.org

The ability to convert a simple starting material like this compound into a range of structurally diverse and complex building blocks underscores its importance in synthetic chemistry. These advanced intermediates are not endpoints but are pivotal for the construction of even more complex target molecules, including natural products and pharmaceutically active compounds. nih.govbeilstein-journals.org

Table 1: Selected Transformations of this compound Derivatives into Advanced Building Blocks

| Starting Material (Derivative) | Reagent/Catalyst | Product | Significance | Reference(s) |

| trans-N-i-propylaziridine-2-carboxylate | Methyl Chloroformate | trans-1,3-Oxazolidin-2-one derivative | Ring-expansion to form a key heterocyclic structure with complete regio- and stereoselectivity. beilstein-journals.org | beilstein-journals.org |

| trans-N-i-propylaziridine-2-carboxylate | Lithium Aluminium Hydride (LiAlH₄) | trans-2-Hydroxymethylated aziridine | Reduction of the carboxylate to a hydroxymethyl group, creating a new functional handle for further synthesis. news-medical.net | news-medical.net |

| 1-Alkyl-2-(bromomethyl)aziridines | Nucleophiles (e.g., NaOMe) | 2-[(Methoxymethyl)]-1-alkylaziridines | Nucleophilic substitution to introduce heteroatom-containing side chains, demonstrating its use as an aziridinylmethyl cation synthon. nih.gov | nih.gov |

| N-Propyl-2-phenylaziridine | (salen)CrIIICl catalyst, CO₂ | N-Propyl-5-phenyl-oxazolidinone | Catalytic cycloaddition of CO₂ to form a 5-substituted oxazolidinone, a valuable heterocyclic core. frontiersin.org | frontiersin.org |

Intermediates in Natural Product Synthesis

The structural motifs derived from this compound are found within various natural products, and the compound itself serves as a key building block in their total synthesis. The stereocontrolled transformations of chiral aziridines are particularly powerful for constructing the complex, polyfunctionalized, and stereochemically rich architectures characteristic of many natural products. beilstein-journals.orgfrontiersin.org The synthesis of these molecules is a critical area of research, as natural products are a primary source of inspiration for new medicines. frontiersin.org

A notable example that illustrates the utility of the N-alkyl aziridine core is the stereoselective synthesis of (+)-polyoxamic acid. In this synthesis, a chiral aziridine derivative, specifically (R)-1-[(R)-1-Phenylethyl]-2-[(1S,2S)-1,2,3-tri(benzyloxy)propyl]aziridine, serves as a crucial intermediate. thieme-connect.com This aziridine, possessing a defined stereochemistry analogous to a substituted this compound, is strategically employed to build the backbone of the target natural product. The ability to use such chiral building blocks is fundamental to achieving the synthesis of a single, desired enantiomer of a biologically active compound. danielromogroup.com

The general strategy involves using the aziridine as a linchpin, where its subsequent ring-opening and functional group manipulations allow for the elaboration of the molecular structure toward the final natural product. This approach highlights the value of aziridines as versatile intermediates in the multi-step sequences required for the total synthesis of complex organic molecules. beilstein-journals.orgfrontiersin.org

Scaffolds for Pharmaceutical Chemistry

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule that serves as a framework for derivatization to create a library of compounds with potential therapeutic applications. nih.govlifechemicals.combhsai.org Nitrogen-containing heterocycles are particularly prominent as privileged scaffolds in drug discovery due to their ability to engage in specific interactions with biological targets. frontiersin.orgchiet.edu.eg this compound is a valuable precursor for generating key pharmaceutical scaffolds, most notably oxazolidinones and piperidines. nih.govnih.govnih.gov

Oxazolidinones represent a critical class of antibiotics. nih.govchemrxiv.orgrsc.org The 2-oxazolidinone (B127357) ring is the core scaffold responsible for the antibacterial activity of drugs like Linezolid and Tedizolid. nih.govrsc.org Research has demonstrated that N-alkyl aziridines, including derivatives of this compound, can be readily converted into the oxazolidinone scaffold through catalyzed reactions with carbon dioxide. frontiersin.org This transformation provides a direct route to this medicinally important class of compounds, allowing for the synthesis of novel analogues for antibiotic development. chemrxiv.org

Piperidine (B6355638) is another essential scaffold found in a vast number of pharmaceuticals, including treatments for neurological disorders and cancer. sciencedaily.comnews-medical.netnih.govnih.gov The piperidine ring is a saturated six-membered heterocycle that provides a three-dimensional structure often crucial for optimal binding to protein targets. sciencedaily.comnews-medical.net The synthesis of substituted piperidines is a major focus of medicinal chemistry. nih.govorganic-chemistry.org Ring-opening of this compound with appropriate carbon nucleophiles provides access to functionalized amine building blocks that can be subsequently cyclized to form the piperidine ring system, demonstrating a pathway from a simple aziridine to a highly valuable pharmaceutical scaffold.

Table 2: Key Pharmaceutical Scaffolds Derived from Aziridine Precursors

| Scaffold | Description | Pharmaceutical Relevance | Reference(s) |

| Oxazolidinone | A five-membered heterocyclic ring containing both nitrogen and oxygen. | Core component of the oxazolidinone class of antibiotics (e.g., Linezolid, Tedizolid), which are used to treat serious bacterial infections. nih.govchemrxiv.orgrsc.org | nih.govchemrxiv.orgrsc.org |

| Piperidine | A six-membered nitrogen-containing heterocycle. | One of the most important synthetic fragments in drug design, present in numerous classes of pharmaceuticals, including anticancer agents and neurokinin receptor antagonists. sciencedaily.comnews-medical.netnih.govnih.gov | sciencedaily.comnews-medical.netnih.govnih.gov |

Polymerization of 1 Propylaziridine

Methodologies for Poly(N-Propylaziridine) Synthesis

The creation of poly(N-propylaziridine) relies on the ring-opening polymerization of the strained three-membered aziridine (B145994) ring. This process can be initiated through different chemical pathways, with cationic polymerization being the most prominent.

Cationic ring-opening polymerization (CROP) is a principal method for synthesizing polymers from cyclic monomers like ethers, amines, and oxazolines. wikipedia.org The polymerization of N-substituted aziridines proceeds via this mechanism. rsc.org The process is driven by the relief of ring strain in the three-membered aziridine ring.

The polymerization is initiated by electrophilic species, such as Brönsted acids or Lewis acids, which activate the monomer. mdpi.commdpi.com Propagation occurs through the nucleophilic attack of a monomer molecule on the active propagating species, which is a cyclic aziridinium (B1262131) ion at the end of the growing polymer chain. wikipedia.org

A specific documented synthesis of poly(N-propylaziridine) (PPA) for research purposes involved a modification of a literature method that used 2-ethyl-2-oxazoline (B78409) as the starting material. dtic.mil The polymerization of 2-oxazolines is a well-established CROP process where the active species is an oxazolinium ion. nih.gov In the study, the resulting polymer was identified as poly(N-propylaziridine), a nitrogen analogue of poly(ethylene oxide) (PEO), and characterized by elemental analysis, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy. dtic.mil The final product was a transparent, pale yellow, viscous syrup. dtic.mil

Controlled polymerization, often referred to as living polymerization, allows for the precise synthesis of polymers with predetermined molecular weights, low polydispersity (a narrow distribution of chain lengths), and defined end-group functionalities. wikipedia.orgsigmaaldrich.com These techniques are characterized by the absence or significant suppression of chain termination and chain transfer reactions. wikipedia.orgwikipedia.org

In the context of CROP, a controlled or "living" process can be achieved under specific reaction conditions. wikipedia.org Key features of a living polymerization include:

A rate of initiation that is much faster than the rate of propagation, ensuring that all polymer chains begin to grow at approximately the same time. wikipedia.orguobasrah.edu.iq

The absence of irreversible chain termination and transfer, allowing the polymer chains to remain "active." wikipedia.org

A linear relationship between the number-average molecular weight (Mn) and monomer conversion. uobasrah.edu.iq

Achieving these conditions in living cationic polymerization often involves establishing an equilibrium between a small number of active ionic propagating species and a majority of dormant covalent species. This equilibrium minimizes side reactions that would terminate the chain. wikipedia.org While specific research on applying modern controlled radical polymerization techniques like ATRP or RAFT to 1-propylaziridine is not detailed in the provided context, the principles of living cationic polymerization are the established method for controlling the architecture of polymers derived from cyclic amine monomers. wikipedia.orgnih.gov This control is crucial for creating well-defined block copolymers and other complex polymer architectures. wikipedia.org

Cationic Ring-Opening Polymerization

Research on Poly(N-Propylaziridine) as a Functional Polymer

Functional polymers are macromolecules that possess specific reactive groups or exhibit unique physical properties, making them suitable for specialized, high-value applications. uobasrah.edu.iq Poly(N-propylaziridine) is considered a functional polymer due to the presence of tertiary amine groups along its backbone, which can engage in specific interactions, such as coordinating with metal ions. dtic.mil

Solid polymer electrolytes (SPEs) are a critical component in the development of safe, high-energy-density solid-state batteries. dtic.milmdpi.com An ideal SPE should possess good ionic conductivity at ambient temperatures, high mechanical and thermal stability, and compatibility with electrode materials. mdpi.com

Poly(N-propylaziridine) (PPA) was investigated as a potential polymer host for electrolytes, primarily as a nitrogen analogue to the well-studied poly(ethylene oxide) (PEO). dtic.mil The rationale for studying PPA was based on several expected advantages:

Stronger Cation Interaction : The nitrogen atoms in the PPA backbone were expected to form stronger coordination complexes with lithium cations compared to the oxygen atoms in PEO. dtic.mil

Aprotic Nature : The N-alkylation makes the polymer aprotic, enhancing its stability when in contact with a lithium metal anode. dtic.mil

High Density of Coordinating Sites : The polymer structure features a high concentration of nitrogen atoms available for ion coordination. dtic.mil

Electrochemical Stability : As a tertiary amine, PPA was predicted to be very stable against reduction and moderately stable against oxidation within a battery cell. dtic.mil

Low Glass Transition Temperature : A low glass transition temperature (Tg) is desirable for flexibility and high polymer chain segment mobility, which facilitates ion transport. The analogous poly(N-methylaziridine) has a reported Tg of -50°C. dtic.mil

In a detailed study, several poly(N-propylaziridine)/lithium salt compositions were synthesized and their electrical conductivities were measured to assess their suitability as battery electrolytes. dtic.mil The research explored the effects of temperature, as well as the nature and concentration of the lithium salt, on conductivity. dtic.mil

Interactive Data Table: Conductivity of Poly(N-Propylaziridine)/Lithium Salt Compositions

The following table summarizes the conductivity data for various compositions of poly(N-propylaziridine) (PPA) with lithium trifluoromethanesulfonate (B1224126) (LiCF₃SO₃) and lithium perchlorate (B79767) (LiClO₄) at different temperatures. The ratio represents the number of polymer repeat units per salt molecule. dtic.mil

| Polymer Composition | Ratio (Polymer:Salt) | Temperature (°C) | Conductivity (S cm⁻¹) |

| PPA-LiCF₃SO₃ | 4:1 | 25 | 1.8 x 10⁻⁷ |

| PPA-LiCF₃SO₃ | 4:1 | 100 | 1.4 x 10⁻⁵ |

| PPA-LiCF₃SO₃ | 8:1 | 25 | 2.5 x 10⁻⁸ |

| PPA-LiCF₃SO₃ | 8:1 | 100 | 6.3 x 10⁻⁶ |

| PPA-LiClO₄ | 4:1 | 25 | 1.0 x 10⁻⁶ |

| PPA-LiClO₄ | 4:1 | 100 | 5.0 x 10⁻⁵ |

| PPA-LiClO₄ | 8:1 | 25 | 2.0 x 10⁻⁷ |

| PPA-LiClO₄ | 8:1 | 100 | 2.0 x 10⁻⁵ |

Future Perspectives and Emerging Research Directions in 1 Propylaziridine Chemistry

Development of Novel and Efficient Synthetic Transformations

The exploration of new and efficient synthetic transformations involving 1-propylaziridine is a key area of future research. While classical methods for aziridine (B145994) synthesis exist, the focus is shifting towards developing more atom-economical and versatile reactions.

One emerging area is the catalytic alkynylation of imines, which can lead to the formation of propargylamines, valuable building blocks in organic synthesis. For instance, the use of Indium(III) triflate (In(OTf)3) as a catalyst for the alkynylation of polychlorinated aldimines has been identified as a promising route. uantwerpen.be Future work could extend this methodology to polychlorinated ketimines, which would provide access to products with a quaternary carbon center. uantwerpen.be

Another avenue of research involves the ring expansion of functionalized aziridines. The conversion of trans- and cis-2-aryl-3-(2-cyanoethyl)aziridines into functionalized γ-lactams and γ-lactones through KOH-mediated hydrolysis demonstrates the potential for creating more complex heterocyclic structures from simple aziridine precursors. researchgate.net Further investigation into the stereochemical outcomes of these reactions and the development of selective methods to favor either lactam or lactone formation is a significant area for future study. researchgate.net

The substitution of leaving groups on the aziridine ring or on side chains attached to it also presents opportunities for novel transformations. The reaction of 1-alkyl-2-(bromomethyl)aziridines with various oxygen-, nitrogen-, and sulfur-centered nucleophiles has been shown to be an effective method for introducing diverse functional groups. researchgate.net Future research could focus on expanding the scope of nucleophiles and developing asymmetric versions of these substitution reactions to access chiral 2-[(heteroatom)methyl]aziridines. researchgate.net

| Starting Material | Reagent/Catalyst | Product Type | Potential Application |

| Polychlorinated ketimines | In(OTf)3 / Alkyne | Propargylamines with quaternary carbon | Building blocks for complex molecules |

| 2-Aryl-3-(2-cyanoethyl)aziridines | KOH | γ-Lactams, γ-Lactones | Synthesis of functionalized heterocycles |

| 1-Alkyl-2-(bromomethyl)aziridines | Various Nucleophiles | 2-[(Heteroatom)methyl]aziridines | Introduction of diverse functionality |

Advanced Catalytic Systems for Tailored Reactivity

The development of advanced catalytic systems is crucial for controlling the reactivity and selectivity of transformations involving this compound. Future research will likely focus on designing catalysts that can achieve high levels of chemo-, regio-, and stereoselectivity.

Metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and porous organic polymers (POPs) are emerging as promising platforms for developing novel catalysts. researchgate.net These materials offer high surface areas and tunable pore environments, which can be exploited to create highly active and selective catalytic sites. For example, a catalyst comprising CuI nanoparticles immobilized on a hybrid material of IRMOF-3 and a sulfonamide-based porous organic polymer has shown efficiency in the synthesis of benzo[b]furans. researchgate.net The application of similar catalytic systems to reactions involving this compound could lead to new and efficient synthetic methods.

The use of chiral ligands in combination with metal catalysts is another important area for achieving tailored reactivity. For instance, a CuHMDS/(S)-DIP-BINAP catalytic system has been used for the reaction of N,N-cyclic azomethine imines with alkynes, allowing for the synthesis of a specific regioisomeric product. uantwerpen.be Future work will involve the design and synthesis of new chiral ligands to control the stereochemical outcome of reactions involving this compound, leading to the enantioselective synthesis of valuable chiral products.

| Catalyst Type | Key Features | Potential Application in this compound Chemistry |

| MOFs, COFs, POPs | High surface area, tunable pores, active sites | Selective C-H bond activation, ring-opening reactions |

| Chiral Metal Complexes | Enantioselective catalysis | Asymmetric synthesis of chiral aziridine derivatives |

| Nanoparticle Catalysts | High activity, recyclability | Efficient and sustainable transformations |

Integrated Computational and Experimental Approaches for Reaction Design

The integration of computational and experimental methods is becoming an indispensable tool for the rational design of new reactions and the elucidation of reaction mechanisms. Density Functional Theory (DFT) calculations, for example, can provide valuable insights into transition state geometries, activation energies, and reaction pathways.

In the context of this compound chemistry, computational studies can be used to predict the regioselectivity and stereoselectivity of reactions, guiding the choice of catalysts and reaction conditions. For instance, DFT calculations have been used to understand the reaction mechanism of catalytic alkynylations. uantwerpen.be Future research will likely see a greater synergy between computational chemists and experimentalists, where theoretical predictions are used to design experiments, and experimental results are used to refine computational models.

This integrated approach can accelerate the discovery of new reactions and the optimization of existing ones. For example, computational screening of potential catalysts and ligands for a specific transformation of this compound could significantly reduce the experimental effort required to identify the optimal catalytic system. Furthermore, understanding the reaction mechanism at a molecular level can lead to the development of more efficient and selective catalysts. vdoc.pub

Exploration of Sustainable Methodologies for Aziridine Chemistry

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research in this compound chemistry will undoubtedly focus on the development of more sustainable and environmentally friendly methodologies.

This includes the use of greener solvents, such as water or ethanol, and the development of catalyst systems that can be easily recovered and reused. researchgate.net For example, the use of microwave technology has been shown to be an efficient tool for the synthesis of organic compounds, often leading to shorter reaction times and higher yields. researchgate.net The application of microwave-assisted synthesis to reactions involving this compound is a promising area for future exploration. researchgate.net

Furthermore, the development of one-pot, multicomponent reactions is a key strategy for improving the efficiency and sustainability of chemical synthesis. These reactions minimize the number of synthetic steps and purification procedures, reducing waste and energy consumption. The design of multicomponent reactions that incorporate this compound as a key building block would be a significant contribution to green aziridine chemistry. researchgate.net The use of biocatalysis, employing enzymes to perform selective transformations on aziridine substrates, also represents a green and powerful approach. researchgate.net

| Sustainable Approach | Benefit | Example in Aziridine Chemistry |

| Green Solvents (e.g., water, ethanol) | Reduced environmental impact | Use of ethanolic medium in catalytic reactions. researchgate.net |

| Recyclable Catalysts | Reduced waste and cost | Heterogeneous catalysts like MOFs and nanoparticle-based systems. researchgate.net |

| Microwave-Assisted Synthesis | Faster reactions, higher yields | Alkylation of 2-aryl-3-(tosyloxymethyl)aziridines. researchgate.net |

| Multicomponent Reactions | Increased efficiency, atom economy | One-pot synthesis of complex heterocycles. |

| Biocatalysis | High selectivity, mild conditions | Enzymatic hydrolysis of aziridinyl nitriles. researchgate.net |

Q & A

Q. How should researchers optimize reaction conditions for this compound’s polymerization while minimizing side reactions?

- Methodological Answer : Screen initiators (e.g., Lewis acids) and solvents using Design of Experiments (DoE) methodologies. Monitor molecular weight distributions via GPC and thermal stability via TGA. Report polydispersity indices (PDI) and glass transition temperatures () with statistical confidence intervals .

Data Presentation Guidelines

-

Tables : Example format for synthetic protocols:

Reagent Molar Ratio Temperature (°C) Yield (%) Purity (HPLC) Aziridine 1.0 0 78 99.5 Propyl bromide 1.2 25 85 98.8 -

Supplementary Materials : Include raw spectra, computational input files, and reproducibility checklists. Use persistent identifiers (DOIs) for datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.